25-脱乙酰氧基-25-羟基利福霉素 S

描述

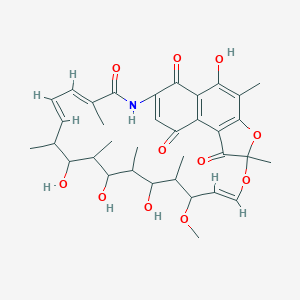

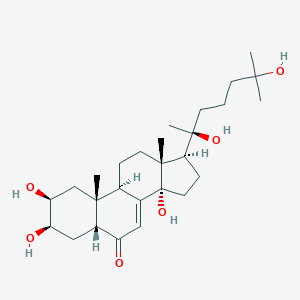

25-Deacetoxy-25-hydroxyrifamycin S is a derivative of rifamycin S, a compound known for its antibacterial properties, particularly in the treatment of tuberculosis. The modification of rifamycin S by deacetylation at the 25th position to produce 25-deacetoxy-25-hydroxyrifamycin S is of interest due to its potential pharmacological properties and its role in the metabolism of rifamycins in the human body .

Synthesis Analysis

The synthesis of derivatives of rifamycin S, such as 25-deacetoxy-25-hydroxyrifamycin S, involves chemical modifications aimed at enhancing the intrinsic activity of the compound. For instance, the synthesis of 25-deacetoxy-25-epi-hydroxyrifamycin S was carried out with the goal of increasing the number of hydroxyl groups available for interaction with bacterial DNA-dependent RNA polymerase (DDRP), although the expected increase in biological activity was not confirmed . Additionally, the synthesis of protected intermediates like (11R)-25-O-deacetyl-11-deoxo-11-hydroxy-21,23-O-isopropylidenerifamycin S has been reported, which serves as a potential substrate for further modification at specific positions on the rifamycin S molecule .

Molecular Structure Analysis

The molecular structure of rifamycin derivatives is crucial for their biological activity. The X-ray crystal structure of a protected intermediate of rifamycin S revealed that the hydroxyl groups at positions C(11) and C(25) are hindered, which could explain the lack of reactivity towards acylation and possibly influence the overall activity of the compound . The configuration and conformation of synthesized derivatives are carefully analyzed to ensure they meet the expected criteria for potential increased activity .

Chemical Reactions Analysis

The reactivity of rifamycin S and its derivatives towards various chemical reactions has been studied to understand their behavior and potential as therapeutic agents. For example, rifamycin S and 25-O-deacetylrifamycin S were found to react with hexahydro-1,3,5-triazines to form deep-blue compounds, with the reaction mechanism and structure of these compounds being elucidated using 13C NMR data . However, some derivatives exhibit unexpected reactivity or lack thereof under certain conditions, which can be attributed to the steric hindrance of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of rifamycin derivatives are influenced by their molecular structure. For instance, the steric hindrance observed in the X-ray crystal structure of a rifamycin S intermediate suggests that physical properties like solubility and reactivity could be affected . The deacetylation of rifamycins by human arylacetamide deacetylase (AADAC) to form 25-deacetylrifamycins alters their chemical properties, reducing their cytotoxicity and potency to transactivate CYP3A4, a key enzyme in drug metabolism . This enzymatic transformation is significant in the context of drug interactions and side effects.

科学研究应用

1. 药物代谢中的酶促脱乙酰作用

- 研究表明,人芳基乙酰胺脱乙酰酶 (AADAC) 负责脱乙酰利福霉素,包括 25-脱乙酰氧基-25-羟基利福霉素 S,影响药物代谢酶的诱导率及其诱导的肝毒性。这表明在药物代谢中具有重要作用,并有可能研究与肝脏相关的药物作用 (Nakajima 等人,2011 年).

2. 抗生素生产中的生物合成途径

- 对参与抗结核药物利福霉素 B 生物合成的 Amycolatopsis mediterranei 的研究表明,脱乙酰利福霉素代谢物(如 25-脱乙酰氧基-25-羟基利福霉素)在通往有效抗生素的途径中发挥作用。这有助于理解抗生素合成途径 (Xiong、Wu 和 Mahmud,2005 年).

3. 对产抗生素微生物的基因组见解

- 产生 25-脱乙酰-27-脱甲氧基-27-羟基利福霉素等衍生物的 Amycolatopsis mediterranei 的草图基因组序列提供了对抗生素生产的遗传基础的见解。这项研究可以促进新抗生素的开发和了解微生物耐药机制 (Singh 等人,2014 年).

4. 了解耐药机制

- 对利福霉素抗生素耐药组中的酶(包括修饰 25-脱乙酰氧基-25-羟基利福霉素 S 等化合物)的研究提供了细菌如何对抗生素产生耐药性的见解。这些知识对于开发对抗耐药菌株的新策略至关重要 (Surette、Spanogiannopoulos 和 Wright,2021 年).

安全和危害

未来方向

While specific future directions for 25-Deacetoxy-25-hydroxyrifamycin S are not mentioned in the available literature, the field of antibiotic research is continually evolving. New strategies for improving the therapeutic index of antibiotics, including rifamycins, are being explored . These strategies include the development of new drug delivery systems, the study of antibiotic resistance mechanisms, and the design of antibiotics with improved safety and efficacy profiles .

属性

IUPAC Name |

(9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,38-41H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMLZCCJKKGSFH-DRPSXBIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25-Deacetoxy-25-hydroxyrifamycin S | |

CAS RN |

17555-51-0 | |

| Record name | 25-Deacetoxy-25-hydroxyrifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017555510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

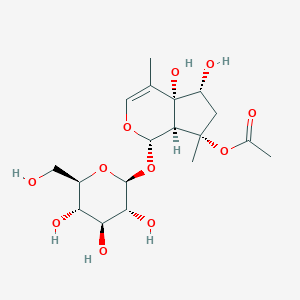

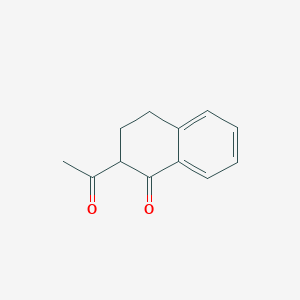

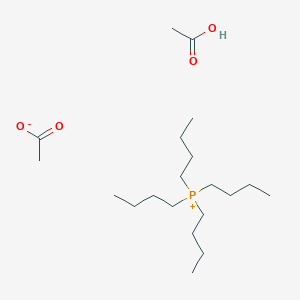

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)